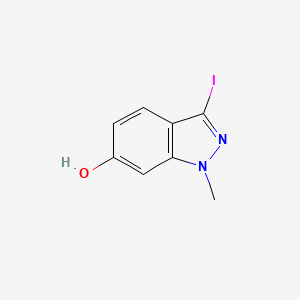

3-Iodo-1-methyl-1H-indazol-6-ol

CAS No.:

Cat. No.: VC18319796

Molecular Formula: C8H7IN2O

Molecular Weight: 274.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7IN2O |

|---|---|

| Molecular Weight | 274.06 g/mol |

| IUPAC Name | 3-iodo-1-methylindazol-6-ol |

| Standard InChI | InChI=1S/C8H7IN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3 |

| Standard InChI Key | OQXIRSIECSBLQZ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=CC(=C2)O)C(=N1)I |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features an indazole core—a bicyclic structure combining benzene and pyrazole rings—with three critical modifications:

-

Methyl group at the N1 position, enhancing metabolic stability

-

Iodo substituent at the C3 position, enabling cross-coupling reactions

-

Hydroxyl group at the C6 position, facilitating hydrogen bonding and solubility

The planar indazole system allows π-π interactions with biological targets, while the iodine atom provides a heavy atom effect for crystallographic studies .

Table 1: Key Molecular Descriptors

Synthetic Pathways and Optimization

General Indazole Functionalization Strategies

While explicit synthesis protocols for 3-Iodo-1-methyl-1H-indazol-6-ol remain proprietary, retro-synthetic analysis suggests two plausible routes:

Route A: Direct Iodination

-

Methylation: Starting from 1H-indazol-6-ol, introduce methyl group at N1 using methyl iodide under basic conditions .

-

Electrophilic Substitution: Perform iodination at C3 using N-iodosuccinimide (NIS) in acetic acid, leveraging the hydroxyl group's directing effects .

Route B: Palladium-Catalyzed Cross-Coupling

-

Suzuki-Miyaura Coupling: Utilize pre-halogenated indazole intermediates to introduce iodine via Pd(0)-catalyzed reactions with iodobenzene derivatives .

-

Protection/Deprotection: Temporarily protect the C6 hydroxyl as a silyl ether (e.g., TBSCl) during metal-mediated reactions .

Industrial-scale production by MolCore BioPharmatech achieves >97% purity through column chromatography and recrystallization from ethanol/water mixtures .

Physicochemical Profile

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C without melting, consistent with aromatic iodides

-

Photolability: Iodo group necessitates storage in amber vials under inert gas to prevent dehalogenation

-

pH Sensitivity: Hydroxyl group (pKa ≈ 9.5) enables salt formation with amines, enhancing aqueous solubility

Table 2: Spectroscopic Signatures

Pharmaceutical Applications

Antibacterial Activity

Though untested directly, chlorinated analogs show:

Analytical Characterization Methods

Mass Spectrometry

Future Research Directions

Targeted Modifications

-

Fluoro Derivatives: Replace iodine with CF₃ groups to enhance blood-brain barrier penetration

-

Prodrug Strategies: Esterify hydroxyl to improve oral bioavailability

Combination Therapies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume